3-Fluoro-2-(hexadecyloxy)propan-1-OL
Description
Properties
CAS No. |
67152-38-9 |
|---|---|
Molecular Formula |
C19H39FO2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-fluoro-2-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19,21H,2-18H2,1H3 |
InChI Key |
CPYKGNUBQIIMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)CF |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 2 Hexadecyloxy Propan 1 Ol
Retrosynthetic Strategies for Fluorinated Propanols
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgias.ac.inamazonaws.comdeanfrancispress.comyoutube.com For 3-Fluoro-2-(hexadecyloxy)propan-1-ol, the primary retrosynthetic disconnections involve the carbon-fluorine and the carbon-oxygen ether bonds.
A logical retrosynthetic approach would first disconnect the C-F bond, identifying a suitable precursor such as a protected propanol (B110389) with a leaving group at the C3 position, or an epoxide. This leads to a key intermediate, a 2-(hexadecyloxy)propan-1,3-diol derivative. Further disconnection of the C-O ether bond then separates the hexadecyl chain from the three-carbon glycerol (B35011) backbone. This suggests two main synthetic routes:
Route A: Start with a protected glycerol derivative, introduce the hexadecyl ether at the C2 position, and then functionalize the C3 position for fluorination.
Route B: Begin with a fluorinated three-carbon building block and subsequently introduce the hexadecyl ether.
Route A is often more practical due to the availability of versatile glycerol-based starting materials. A key intermediate in this approach is an epoxide derived from 2-(hexadecyloxy)propane-1,3-diol. The regioselective opening of this epoxide with a fluoride (B91410) source is a highly effective method for introducing the fluorine atom at the desired position.
Synthesis of Key Hexadecyl Precursors
The formation of the hexadecyl ether linkage to the glycerol backbone is a critical step in the synthesis. This can be achieved through various methods, primarily involving the alkylation of a suitably protected glycerol derivative.
The direct alkylation of glycerol can lead to a mixture of products, including mono-, di-, and tri-ethers, as well as isomers. To achieve selectivity, protection of the primary hydroxyl groups of glycerol is often necessary. A common starting material is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which has a free primary hydroxyl group. However, for etherification at the C2 position, a different protection strategy is required.
One effective method is the reductive alkylation of glycerol or its derivatives. nih.govsciengine.comrsc.org For instance, glycerol can be reacted with a long-chain aldehyde in the presence of a hydrogenation catalyst like Pd/C. rsc.org This approach can selectively yield 1-O-alkyl glycerol ethers.
A more controlled approach involves the use of a protected glycerol derivative where only the C2 hydroxyl group is available for alkylation. This can be achieved by protecting the C1 and C3 hydroxyl groups with a suitable protecting group, such as a benzylidene acetal. The free secondary hydroxyl group can then be alkylated with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base like sodium hydride.
Table 1: Comparison of Alkylation Methods for Glycerol Derivatives
| Method | Starting Material | Reagents | Key Features |
|---|---|---|---|
| Direct Alkylation | Glycerol | Hexadecyl bromide, Base (e.g., NaH) | Low selectivity, mixture of products. |
| Reductive Alkylation | Glycerol | Hexadecanal, Pd/C, H₂ | Good selectivity for 1-O-alkylation. rsc.org |
An alternative to direct alkylation of a glycerol derivative is to start with a functionalized hexadecyl chain that can be attached to a three-carbon unit. For example, hexadecanol (B772) can be converted to hexadecyl bromide or hexadecyl mesylate, making it an effective electrophile for reaction with a glycerol-derived nucleophile.
The synthesis of the key intermediate, 2-(hexadecyloxy)propane-1,3-diol, can be accomplished by reacting 1,3-O-benzylideneglycerol with hexadecyl bromide, followed by acidic hydrolysis to remove the benzylidene protecting group. This diol serves as the direct precursor for the introduction of the fluorine atom.
Introduction of the Fluoro Moiety: Regioselective Approaches
The regioselective introduction of the fluorine atom at the C3 position is arguably the most challenging step in the synthesis. This requires methods that can differentiate between the two primary hydroxyl groups of the 2-(hexadecyloxy)propane-1,3-diol intermediate or proceed through a regiocontrolled ring-opening of a cyclic precursor.
While direct halofluorination of an alkene precursor derived from glycerol could be envisioned, controlling the regioselectivity to place the fluorine at the C3 position would be difficult. A more reliable strategy involves the conversion of one of the hydroxyl groups into a better leaving group, followed by nucleophilic substitution with a fluoride source.
A highly effective and regioselective method for introducing the fluorine atom at the C3 position involves the formation of an epoxide followed by nucleophilic ring-opening. The precursor, 2-(hexadecyloxy)propane-1,3-diol, can be selectively tosylated at one of the primary hydroxyl groups. Subsequent treatment with a base will induce intramolecular cyclization to form the corresponding epoxide, 2-((hexadecyloxy)methyl)oxirane.
The ring-opening of the epoxide, 2-((hexadecyloxy)methyl)oxirane, with a fluoride nucleophile is a key step. The regioselectivity of this reaction is crucial. Under neutral or basic conditions, the fluoride ion will preferentially attack the less sterically hindered carbon, which in this case is the C3 position, leading to the desired 3-fluoro-2-(hexadecyloxy)propan-1-ol. nih.govrsc.orgucla.edursc.org
Commonly used fluoride sources for this transformation include potassium fluoride in the presence of a phase-transfer catalyst or amine-hydrofluoric acid complexes such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). organic-chemistry.orgnih.govacs.orgchemrxiv.org The reaction with Et₃N·3HF often proceeds under mild conditions and provides good yields of the desired fluorohydrin. nih.govacs.orgchemrxiv.org
Table 2: Reagents for Nucleophilic Ring-Opening of Epoxides with Fluoride
| Fluoride Reagent | Typical Conditions | Advantages |
|---|---|---|
| KF/Phase-Transfer Catalyst | High temperature, polar aprotic solvent | Inexpensive fluoride source. |
| Et₃N·3HF | Room temperature to moderate heating, various solvents | Mild reaction conditions, good yields. organic-chemistry.orgnih.govacs.orgchemrxiv.org |
Alternatively, one could selectively protect one of the primary hydroxyls of 2-(hexadecyloxy)propane-1,3-diol, convert the other hydroxyl into a good leaving group (e.g., tosylate or mesylate), and then perform a nucleophilic substitution with a fluoride salt. However, the epoxide ring-opening strategy is generally more efficient and regioselective.
Etherification Reactions for Alkoxy Chain Installation
The introduction of the C16 hexadecyloxy chain onto the three-carbon backbone is a critical step in the synthesis of 3-Fluoro-2-(hexadecyloxy)propan-1-OL. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this would typically involve the reaction of 3-fluoro-1,2-propanediol with a hexadecyl halide (e.g., 1-bromohexadecane) in the presence of a base.
The reaction proceeds by deprotonation of one of the hydroxyl groups of 3-fluoro-1,2-propanediol by a base to form an alkoxide. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of the hexadecyl halide, displacing the halide and forming the ether linkage.
A significant challenge in this synthesis is achieving regioselectivity. Since 3-fluoro-1,2-propanediol has two hydroxyl groups (a primary and a secondary one), the etherification can potentially occur at either position, leading to a mixture of isomers. To favor the formation of the desired 2-alkoxy product, specific reaction conditions and protecting group strategies may be necessary. For instance, selective protection of the primary hydroxyl group would direct the etherification to the secondary hydroxyl group.
To enhance the rate and efficiency of the etherification, especially with substrates that may have moderate reactivity or solubility, phase-transfer catalysis (PTC) can be employed. nih.govproquest.comresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. acs.org The use of PTC can lead to higher yields and milder reaction conditions.
Table 1: Key Reactants and Reagents in Williamson Ether Synthesis for 3-Fluoro-2-(hexadecyloxy)propan-1-OL
| Role | Compound | Structure |
| Starting Material | 3-Fluoro-1,2-propanediol | HOCH₂(CHOH)CH₂F |
| Alkylating Agent | 1-Bromohexadecane (B154569) | CH₃(CH₂)₁₄CH₂Br |
| Base | Sodium Hydride | NaH |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ |
Stereoselective Synthesis of 3-Fluoro-2-(hexadecyloxy)propan-1-OL
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure (R)- or (S)-3-Fluoro-2-(hexadecyloxy)propan-1-OL is of significant interest.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 3-Fluoro-2-(hexadecyloxy)propan-1-OL, suitable precursors from the chiral pool include (R)- or (S)-solketal (isopropylidene glycerol). researchgate.net
A plausible synthetic route starting from (S)-solketal would involve the following steps:
Etherification: The free primary hydroxyl group of (S)-solketal is etherified with 1-bromohexadecane using the Williamson ether synthesis to yield (R)-4-((hexadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane.
Deprotection: The isopropylidene protecting group is removed under acidic conditions to afford (R)-3-(hexadecyloxy)propane-1,2-diol.
Fluorination: The diol is then subjected to a regioselective fluorination reaction to introduce the fluorine atom at the C-3 position. This can be achieved using various fluorinating agents, potentially requiring selective protection of the secondary hydroxyl group to direct the fluorination to the primary position.
This approach leverages the existing stereocenter of the starting material to establish the desired stereochemistry in the final product.
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence using chiral catalysts or auxiliaries. For the synthesis of 3-Fluoro-2-(hexadecyloxy)propan-1-OL, an asymmetric approach could involve the enantioselective opening of a prochiral epoxide.
For example, the asymmetric ring-opening of a suitable glycidyl (B131873) ether with a fluoride source, catalyzed by a chiral catalyst, could directly install both the fluorine atom and the hydroxyl group with the desired stereochemistry. Subsequent etherification of the remaining hydroxyl group would complete the synthesis. Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of complex fluorinated molecules. chimia.chnih.govchemrxiv.orgnih.govsemanticscholar.org
Table 2: Comparison of Stereoselective Synthesis Strategies
| Method | Principle | Advantages | Challenges |
| Chiral Pool Synthesis | Utilizes a readily available chiral starting material. | Predictable stereochemical outcome. | Limited availability of suitable chiral precursors; may require multiple steps. |
| Asymmetric Synthesis | Creates the desired stereocenter using a chiral catalyst or auxiliary. | High enantioselectivity can be achieved; potentially shorter synthetic routes. | Development of a suitable catalyst system can be challenging. |
| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer; requires separation of the product from the unreacted enantiomer. |
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. researchgate.net This method relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. korea.ac.krresearchgate.netnih.govnih.govmdpi.comresearchgate.net
For the preparation of enantiopure 3-Fluoro-2-(hexadecyloxy)propan-1-OL, a kinetic resolution could be applied to a racemic mixture of the target compound or a suitable precursor. For instance, a racemic mixture of 3-Fluoro-2-(hexadecyloxy)propan-1-OL could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
Alternatively, a racemic precursor such as 3-fluoro-1,2-propanediol could be resolved through enzymatic acylation. The resulting enantiomerically enriched monoacetate could then be etherified to yield the desired enantiomer of 3-Fluoro-2-(hexadecyloxy)propan-1-OL. The success of this approach depends on the ability of the chosen lipase (B570770) to effectively discriminate between the two enantiomers of the fluorinated substrate. researchgate.net
Advanced Characterization Techniques for 3 Fluoro 2 Hexadecyloxy Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of 3-Fluoro-2-(hexadecyloxy)propan-1-OL, offering detailed insights into the chemical environment of each proton, carbon, and fluorine nucleus within the molecule.
¹H NMR Analysis of Alkyl and Propanol (B110389) Protons
The ¹H NMR spectrum provides a complete map of the proton environments. Protons on carbons adjacent to electron-withdrawing groups, such as oxygen or fluorine, are deshielded and appear at higher chemical shifts (downfield). libretexts.orgopenstax.org
Hexadecyl Chain: The long alkyl chain exhibits characteristic signals: a triplet around 0.88 ppm corresponding to the terminal methyl (–CH₃) group, a large, unresolved multiplet between 1.25-1.35 ppm for the bulk methylene (B1212753) (–(CH₂)₁₃–) protons, and a multiplet around 1.58 ppm for the β-methylene (–O–CH₂–CH₂ –) protons.
Ether Linkage: The methylene protons adjacent to the ether oxygen (–O–CH₂ –) are deshielded and typically resonate in the 3.4-4.5 ppm range. libretexts.org
Propanol Backbone: The protons on the fluorinated propanol moiety present the most distinct signals. The two protons on the carbon bearing the fluorine atom (C1, –CH₂ F) are expected to appear as a doublet of triplets, due to strong geminal coupling with the fluorine nucleus (²JHF) and vicinal coupling with the C2 proton (³JHH). The methine proton at the C2 position (–CH(O)–) will appear as a complex multiplet due to coupling with protons on both C1 and C3. The protons of the primary alcohol (C3, –CH₂ OH) also produce a multiplet, shifted downfield by the adjacent hydroxyl group. The hydroxyl proton (–OH) typically appears as a broad singlet, the position of which can vary with concentration and solvent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₂F (C1 Protons) | ~4.4 - 4.6 | Doublet of Triplets (dt) |
| -CH (OR)- (C2 Proton) | ~3.7 - 3.9 | Multiplet (m) |
| -CH₂ OH (C3 Protons) | ~3.6 - 3.8 | Multiplet (m) |
| Hexadecyl -O-CH₂ - | ~3.4 - 3.6 | Triplet (t) |
| Hexadecyl -O-CH₂-CH₂ - | ~1.55 - 1.65 | Quintet / Multiplet |
| Hexadecyl -(CH₂)₁₃- | ~1.25 - 1.35 | Multiplet (m) |
| Hexadecyl -CH₃ | ~0.88 | Triplet (t) |
| -OH | Variable | Broad Singlet (br s) |
¹³C NMR for Carbon Skeleton Confirmation
¹³C NMR spectroscopy confirms the carbon framework of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org Carbons bonded to highly electronegative atoms like oxygen and fluorine are significantly deshielded and shifted downfield. libretexts.org
Hexadecyl Chain: The alkyl chain carbons resonate in the upfield region, with the terminal methyl carbon appearing around 14 ppm and the bulk methylene carbons resonating between 22 and 32 ppm. The carbon attached to the ether oxygen (–O–C H₂) is shifted downfield to approximately 70-72 ppm.
Propanol Backbone: The carbons of the propanol unit are the most deshielded. The carbon atom directly bonded to the fluorine (–C H₂F) will exhibit the largest downfield shift due to fluorine's high electronegativity and will also be split into a doublet by a strong one-bond carbon-fluorine coupling (¹JCF). The other two carbons of the propanol backbone will appear in the 60-80 ppm range.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| -C H₂F (C1) | ~83 - 85 | Doublet (¹JCF ≈ 170-180 Hz) |
| -C H(OR)- (C2) | ~78 - 80 | - |
| -C H₂OH (C3) | ~62 - 64 | - |
| Hexadecyl -O-C H₂- | ~70 - 72 | - |
| Hexadecyl Bulk -(CH₂)₁₄- | ~22 - 32 | Multiple overlapping signals |
| Hexadecyl -C H₃ | ~14 | - |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used to characterize the fluorine atom's specific environment. thermofisher.com Due to the low natural background of fluorine in biological systems and its wide chemical shift range, ¹⁹F NMR provides a clean and unambiguous signal. nih.gov For a primary alkyl fluoride (B91410), the chemical shift is expected in the range of -210 to -220 ppm relative to CFCl₃. thermofisher.comalfa-chemistry.com The signal for the fluorine in 3-Fluoro-2-(hexadecyloxy)propan-1-OL would appear as a triplet due to coupling with the two geminal protons (²JHF).
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |
|---|---|---|---|
| -CH₂F | ~ -215 | Triplet (t) | ²JHF ≈ 47 Hz |
2D NMR Methods for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are employed to definitively establish the connectivity between atoms. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would confirm the connectivity of the propanol backbone by showing cross-peaks between the protons on C1, C2, and C3. It would also confirm the sequence of the hexadecyl chain protons adjacent to the ether linkage.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would provide an unambiguous assignment of each carbon signal by linking it to its corresponding proton signal identified in the ¹H spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for 3-Fluoro-2-(hexadecyloxy)propan-1-OL (C₁₉H₃₉FO₂) is 318.2934 Da. HRMS analysis would be expected to detect this mass as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Common fragmentation pathways for long-chain ethers in mass spectrometry include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and inductive cleavage at the C-O bond. miamioh.eduwhitman.edu For 3-Fluoro-2-(hexadecyloxy)propan-1-OL, key fragmentation would likely involve the cleavage of the hexadecyl chain from the ether oxygen or fragmentation within the propanol backbone.
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₉H₃₉FO₂ | 318.2934 |
| [M+H]⁺ | C₁₉H₄₀FO₂ | 319.2934 |
| [M+Na]⁺ | C₁₉H₃₉FNaO₂ | 341.2808 |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. For a molecule like 3-Fluoro-2-(hexadecyloxy)propan-1-OL, which possesses a long alkyl chain, derivatization of the hydroxyl group, typically through silylation (e.g., with BSTFA), is often necessary to increase its volatility and thermal stability, thereby improving chromatographic peak shape and preventing on-column degradation.
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation.
Expected key fragmentation patterns for the silylated derivative of 3-Fluoro-2-(hexadecyloxy)propan-1-OL would include:
Cleavage of the C-C bond adjacent to the ether oxygen.
Fragmentation of the long hexadecyl chain, producing a characteristic series of ions separated by 14 Da (CH₂).
Loss of the fluoromethyl group.
The molecular ion peak (M+), which confirms the molecular weight of the derivatized compound.
Table 1: Hypothetical GC/MS Fragmentation Data for Silylated 3-Fluoro-2-(hexadecyloxy)propan-1-OL
| Fragment Ion (m/z) | Postulated Structure/Origin |
|---|---|
| [M-15]+ | Loss of a methyl group from the silyl (B83357) derivative |
| [M-CH₂F]+ | Loss of the fluoromethyl group |
| Series [CnH2n+1]+ | Alkane fragmentation from the hexadecyl chain |
| [C₁₆H₃₃O]+ | Fragment corresponding to the hexadecyloxy moiety |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within 3-Fluoro-2-(hexadecyloxy)propan-1-OL will vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots absorbance against wavenumber (cm⁻¹) and provides valuable structural information.
For this compound, the key characteristic absorptions are predictable. A very similar molecule, 1-chloro-3-(hexadecyloxy)propane-2-OL, shows a distinct hydroxyl group band at 3364 cm⁻¹. researchgate.net Similarly, 3-Fluoro-2-(hexadecyloxy)propan-1-OL would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group; its broadness is due to hydrogen bonding. docbrown.info The long hexadecyl chain will give rise to intense, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to C-H stretching vibrations. researchgate.net Other important signals include the C-O stretching of the ether and alcohol groups (typically 1050-1150 cm⁻¹) and the C-F stretching vibration (around 1000-1100 cm⁻¹).
Table 2: Expected Infrared (IR) Absorption Frequencies for 3-Fluoro-2-(hexadecyloxy)propan-1-OL
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Alkyl Chain) | Stretching | 2850 - 2960 | Strong, Sharp |
| C-O (Ether & Alcohol) | Stretching | 1050 - 1150 | Strong |
| C-F (Fluoroalkane) | Stretching | 1000 - 1100 | Strong |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. hplcindia.com Given the lipophilic nature of 3-Fluoro-2-(hexadecyloxy)propan-1-OL, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. A gradient elution, starting with a higher polarity mixture (e.g., methanol/water or acetonitrile/water) and gradually increasing the organic solvent concentration, would effectively elute the target compound and separate it from more polar or less polar impurities. Since the molecule lacks a significant chromophore for UV detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable for quantification. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or CAD |
| Column Temperature | 30 °C |
The structure of 3-Fluoro-2-(hexadecyloxy)propan-1-OL contains a stereocenter at the second carbon position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample.
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. gcms.cz CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins are commonly employed for this type of separation. nih.gov The analysis can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase mode, depending on the specific CSP used. sci-hub.se Once separated, the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
Table 4: Representative Chiral Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV (at low wavelength, e.g., 210 nm) or ELSD/CAD |
| Column Temperature | 25 °C |
X-ray Crystallography for Solid-State Structure Elucidation (if suitable derivatives are formed)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. However, the high conformational flexibility of the long hexadecyl chain in 3-Fluoro-2-(hexadecyloxy)propan-1-OL makes it a challenging candidate for direct crystallization.
A common strategy to overcome this is to form a suitable crystalline derivative. Derivatizing the primary alcohol with a rigid, aromatic group, such as forming a benzoate (B1203000) or p-nitrobenzoate ester, can facilitate the formation of high-quality single crystals. These derivatives often exhibit stronger intermolecular interactions (e.g., π-stacking), which promote a more ordered crystal lattice.
If a suitable crystal is obtained, X-ray diffraction analysis can provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This technique unequivocally confirms the compound's connectivity and can determine its absolute configuration (R or S) if a heavy atom is present or if anomalous dispersion methods are used. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Table 5: Hypothetical Crystallographic Data for a Derivative of 3-Fluoro-2-(hexadecyloxy)propan-1-OL
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Length (C-F) | ~1.35 Å |
| Key Bond Angle (C-O-C) | ~112° |
| Intermolecular Interactions | Hydrogen bonding from O-H to an acceptor |
Chemical Transformations and Derivatization of 3 Fluoro 2 Hexadecyloxy Propan 1 Ol
Reactions at the Primary Hydroxyl Group (C1)
The primary hydroxyl group is the most reactive site in 3-Fluoro-2-(hexadecyloxy)propan-1-OL for many common organic reactions, serving as a versatile handle for derivatization.
Esterification Reactions
The primary alcohol of 3-Fluoro-2-(hexadecyloxy)propan-1-OL can be readily converted to an ester. Esterification is a fundamental reaction that involves the condensation of an alcohol with a carboxylic acid, acid chloride, or acid anhydride. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, when a carboxylic acid is used. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), can provide higher yields and milder reaction conditions.
The esterification of glycerol (B35011) with fatty acids is a well-established process, and similar principles apply to its fluorinated ether derivatives. frontiersin.orgnih.gov For instance, the reaction of 3-Fluoro-2-(hexadecyloxy)propan-1-OL with a generic carboxylic acid (R-COOH) would yield the corresponding ester.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Catalyst/Conditions | Product |
| 3-Fluoro-2-(hexadecyloxy)propan-1-OL | Acetic Anhydride | Pyridine | 3-Fluoro-2-(hexadecyloxy)propyl acetate |
| 3-Fluoro-2-(hexadecyloxy)propan-1-OL | Palmitoyl Chloride | Triethylamine | 3-Fluoro-2-(hexadecyloxy)propyl palmitate |
| 3-Fluoro-2-(hexadecyloxy)propan-1-OL | Benzoic Acid | Sulfuric Acid, Heat | 3-Fluoro-2-(hexadecyloxy)propyl benzoate (B1203000) |
Phosphorylation and Phosphonate (B1237965) Conjugation
The primary hydroxyl group can also undergo phosphorylation to introduce a phosphate (B84403) moiety, a common modification in biological systems and for the development of therapeutic agents. This can be achieved using various phosphorylating agents, such as phosphorus oxychloride (POCl₃) followed by hydrolysis, or via enzymatic methods. For instance, glycerol kinase is known to stereospecifically phosphorylate fluorinated glycerol analogs. nih.gov
Furthermore, phosphonate conjugates can be synthesized. In the context of antiviral research, phosphoroamidate prodrugs of fluorinated nucleoside analogues have been synthesized to improve their biological activity. nih.gov A similar strategy could be applied to 3-Fluoro-2-(hexadecyloxy)propan-1-OL to create phosphonate derivatives. The synthesis of phosphorylated furans has also been explored through radical processes. rsc.org
Oxidation Pathways
The primary alcohol of 3-Fluoro-2-(hexadecyloxy)propan-1-OL can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would typically yield the corresponding aldehyde, 3-fluoro-2-(hexadecyloxy)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, 3-fluoro-2-(hexadecyloxy)propanoic acid.
Modifications and Transformations Involving the Fluorine Atom
The carbon-fluorine bond is generally strong and stable, making the fluorine atom relatively unreactive under standard conditions. However, under specific and often harsh conditions, the fluorine atom can be displaced. Nucleophilic substitution of fluoride (B91410) is challenging but can be achieved with strong nucleophiles. More commonly, transformations involving the fluorine atom might occur through radical mechanisms or by using specialized reagents designed for C-F bond activation. The synthesis of fluorinated analogs often involves the introduction of fluorine using reagents like diethylaminosulfur trifluoride (DAST). nih.gov
Reactions at the Secondary Alkoxy Group (C2)
The ether linkage at the C2 position, which connects the hexadecyl chain to the glycerol backbone, is generally stable and less reactive than the primary hydroxyl group. Cleavage of this ether bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). Such reactions would break the ether bond, yielding 3-fluoro-1,2-propanediol and a hexadecyl halide. The etherification of glycerol is a known process for creating such linkages. mdpi.com
Synthesis of Related Glycerol Ether Analogues
The general structure of 3-Fluoro-2-(hexadecyloxy)propan-1-OL allows for the synthesis of a wide range of analogues by modifying the components of the molecule. A common synthetic route to glycerol monoethers involves the reaction of glycidol (B123203) with an alcohol. rsc.org By varying the alcohol used in this reaction, a series of 3-alkoxypropan-1,2-diols can be produced. Subsequent fluorination would lead to the desired analogues.
Another approach involves the etherification of a protected glycerol derivative, followed by deprotection and fluorination. The synthesis of 2'-fluoro arabino nucleic acid (FANA) analogues involves enzymatic phosphorylation and ligation, highlighting advanced methods for creating complex fluorinated molecules. rsc.org
Role of 3 Fluoro 2 Hexadecyloxy Propan 1 Ol As a Synthetic Precursor in Medicinal Chemistry Research
Building Block for Fluorinated Ether Lipids
3-Fluoro-2-(hexadecyloxy)propan-1-OL serves as a fundamental building block for the synthesis of a class of compounds known as fluorinated ether lipids. These molecules are analogues of naturally occurring lipids where a fluorine atom is strategically placed on the glycerol (B35011) backbone. This modification can significantly alter the molecule's conformation, polarity, and susceptibility to metabolic degradation. The presence of the long hexadecyl chain ensures a lipid-like character, which is crucial for interacting with cell membranes and other lipophilic environments within the body. The combination of the fluoro- and hexadecyloxy- moieties on a propanol (B110389) framework makes this precursor particularly useful for creating novel lipid-based therapeutic candidates.
Precursor for Acyclic Nucleoside Phosphonate (B1237965) (ANP) Prodrugs
Acyclic nucleoside phosphonates (ANPs), such as cidofovir (B1669016) and tenofovir, are potent antiviral agents. However, their clinical utility is often hampered by poor oral bioavailability and limited cell penetration due to the presence of a negatively charged phosphonate group. To overcome these limitations, a prodrug strategy is employed, wherein the phosphonate is masked with lipophilic groups that are cleaved intracellularly to release the active drug. 3-Fluoro-2-(hexadecyloxy)propan-1-OL is an ideal precursor for creating such lipophilic masking groups.
The synthesis of ether lipid-ANP conjugates involves the covalent attachment of the lipid moiety, derived from 3-Fluoro-2-(hexadecyloxy)propan-1-OL, to the phosphonate group of the ANP. A common strategy involves a coupling reaction between the alcohol group of the fluorinated lipid precursor and the phosphonic acid of the ANP.
For instance, a well-established method for synthesizing non-fluorinated alkoxyalkyl esters of ANPs involves the Mitsunobu reaction. researchgate.net In this approach, the ANP (often in a cyclic, protected form) is reacted with the lipid alcohol in the presence of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction facilitates the formation of an ester linkage between the phosphonate and the lipid. A subsequent hydrolysis step removes the cyclic protecting group to yield the final prodrug. researchgate.net This synthetic route is directly applicable to 3-Fluoro-2-(hexadecyloxy)propan-1-OL, allowing for the efficient production of fluorinated ether lipid-ANP conjugates.
Table 1: Representative Synthetic Step for Ether Lipid-ANP Conjugation
| Reactant 1 | Reactant 2 | Reagents | Key Transformation |
|---|
This increased lipophilicity facilitates several mechanisms of cellular uptake:
Passive Diffusion: The neutral, lipid-like prodrug can more readily diffuse across the cell membrane.
Lipid Uptake Pathways: The molecule can be recognized and transported by cellular machinery responsible for lipid uptake, potentially being incorporated into chylomicrons for absorption from the gut. nih.gov
The inclusion of a fluorine atom on the glycerol backbone is a strategic chemical design choice. Fluorine is highly electronegative and can alter the electronic properties of the molecule. This can influence the molecule's interaction with membrane proteins and metabolic enzymes, potentially increasing its stability and prolonging its circulation time. Fluorinated lipids have been shown to be efficient molecular transporters for getting cargo into living cells. johnshopkins.edu
Intermediate in the Synthesis of Anticancer Active Ether Lipid Analogues
Ether lipids have been investigated as anticancer agents for several decades, with compounds like Edelfosine showing promising activity. The mechanism of action is believed to involve interaction with cell membranes and interference with signaling pathways. The development of fluorinated analogues of these anticancer ether lipids is an active area of research, aimed at improving efficacy and overcoming resistance.
While a direct synthesis starting from 3-Fluoro-2-(hexadecyloxy)propan-1-OL is not always explicitly documented, this compound represents a key intermediate in the synthesis of complex fluorinated anticancer ether lipids. For example, the synthesis of a fluorinated analogue of Ilmofosine, another anticancer ether lipid, has been reported. acs.orgacs.org The synthetic pathway starts with simpler materials like 2-methylene-1,3-propanediol (B1346627) and proceeds through a series of steps including bromofluorination, etherification to introduce the hexadecyl group, and other modifications to build up the final molecule. acs.orgacs.org The core structure of 3-Fluoro-2-(hexadecyloxy)propan-1-ol is assembled during this multi-step process, highlighting its importance as a central structural motif.
Table 2: Key Steps in the Synthesis of a Fluorinated Anticancer Ether Lipid Analogue
| Starting Material | Key Reactions | Formation of Core Structure | Final Product |
|---|
Contribution to Novel Bioactive Scaffold Development via Chemical Synthesis
The use of 3-Fluoro-2-(hexadecyloxy)propan-1-OL in chemical synthesis provides medicinal chemists with a powerful tool for developing novel bioactive scaffolds. A scaffold, in this context, refers to the core structure of a molecule upon which various functional groups can be built to create a library of potential drug candidates.
The scaffold provided by this precursor is unique in that it combines three key features in a relatively simple molecule:
A Propanol Backbone: This provides a flexible and versatile framework for further chemical modification.
A Fluoro Group: This allows for the fine-tuning of electronic properties, metabolic stability, and binding interactions.
A Hexadecyloxy Ether Lipid Tail: This imparts lipophilicity, enabling membrane interaction and facilitating prodrug strategies.
By utilizing 3-Fluoro-2-(hexadecyloxy)propan-1-OL, researchers can efficiently synthesize new classes of fluorinated ether lipids and their conjugates. These novel molecular architectures serve as new scaffolds for drug discovery, enabling the exploration of previously inaccessible chemical space and the development of new therapeutic agents with improved pharmacological profiles. The ability to systematically modify this scaffold allows for the investigation of structure-activity relationships and the optimization of lead compounds in both antiviral and anticancer research.
Theoretical and Computational Studies on 3 Fluoro 2 Hexadecyloxy Propan 1 Ol and Its Analogues
Conformational Analysis and Stereochemical Modeling
The conformational landscape of 3-Fluoro-2-(hexadecyloxy)propan-1-OL is primarily dictated by the rotational freedom around its single bonds. Stereochemical modeling would be essential to understand the spatial arrangement of its atoms, which in turn governs its physical and biological properties.
F-C3-C2-O
C3-C2-O-C1' (of the hexadecyl group)
C2-C1-O-H
The long hexadecyl chain introduces a high degree of flexibility. In non-polar environments, it would likely adopt an extended, all-trans conformation to maximize van der Waals interactions. In more polar environments or within a lipid bilayer, gauche conformations might become more prevalent.
Influence of the Fluorine Atom: The presence of a fluorine atom at the C3 position significantly influences the local conformation. The gauche effect is a well-documented phenomenon where a vicinal arrangement of electronegative atoms (like fluorine and the ether oxygen) is favored. Therefore, it is anticipated that conformers where the F-C3-C2-O dihedral angle is approximately 60° would be energetically favorable. This preference can be attributed to a combination of hyperconjugation and electrostatic interactions.
Computational Approaches:
Molecular Mechanics (MM): Force fields such as AMBER, CHARMM, or OPLS would be employed for an initial, rapid exploration of the conformational space. This would involve systematic searches or molecular dynamics simulations to identify low-energy conformers.
Quantum Mechanics (QM): Higher-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be used to obtain more accurate energies and geometries for the most stable conformers identified by MM.
A hypothetical relative energy profile of key conformers is presented in Table 1.
| Conformer | F-C3-C2-O Dihedral Angle (°) | C3-C2-O-C1' Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Gauche-trans | 60 | 180 | 0.0 |
| Anti-trans | 180 | 180 | 1.2 |
| Gauche-gauche | 60 | 60 | 0.8 |
| Anti-gauche | 180 | 60 | 2.0 |
| Note: These are hypothetical values for illustrative purposes. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Electron Density and Electrostatic Potential: Calculations would reveal the distribution of electron density within the molecule. The high electronegativity of the fluorine atom would lead to a significant polarization of the C-F bond, creating a region of negative electrostatic potential around the fluorine and a corresponding region of positive potential on the adjacent carbon atom. The oxygen atoms of the ether and hydroxyl groups would also be regions of high negative electrostatic potential. This information is critical for predicting how the molecule will interact with other molecules.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
The HOMO would likely be localized on the oxygen atoms, indicating that these are the most probable sites for electrophilic attack.
The LUMO would likely be centered on the antibonding orbitals of the C-F and C-O bonds, suggesting these as potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Reactivity Descriptors: Various reactivity descriptors can be calculated using DFT, such as:
Chemical Hardness and Softness: These describe the molecule's resistance to change in its electron distribution.
Electrophilicity and Nucleophilicity Indices: These quantify the molecule's ability to act as an electrophile or nucleophile.
A recent study on fluorinated radicals highlighted the use of DFT to gain insights into their chemical reactivity through electrophilicity and nucleophilicity parameters. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a detailed picture of their interactions with their environment.
Interactions with Water: In an aqueous environment, the hydroxyl group of 3-Fluoro-2-(hexadecyloxy)propan-1-OL would act as both a hydrogen bond donor and acceptor, while the ether oxygen would act as a hydrogen bond acceptor. The long hydrophobic hexadecyl chain would lead to the hydrophobic effect, causing the molecules to aggregate or insert into lipid membranes to minimize contact with water.
Behavior in a Lipid Bilayer: As an ether lipid analogue, this molecule would be expected to insert into a lipid bilayer. MD simulations could be used to study:
Its preferred orientation and depth of insertion within the membrane.
The effect of the fluorine atom on membrane properties such as fluidity and thickness.
Interactions with other membrane components like cholesterol.
Simulations of similar ether lipid systems have been used to understand their structural parameters and intermolecular interactions within a bilayer. nih.gov
Aggregation and Self-Assembly: MD simulations could also be used to investigate the self-assembly of these molecules into larger structures, such as micelles or vesicles, in aqueous solution. The balance between the hydrophilic headgroup (the glycerol (B35011) backbone with the hydroxyl and fluoro groups) and the hydrophobic tail would determine the nature of these aggregates.
Reaction Pathway Modeling for Synthetic Transformations
Computational modeling can be used to elucidate the mechanisms of chemical reactions, providing valuable information for optimizing synthetic routes.
Modeling Synthetic Steps: For the synthesis of 3-Fluoro-2-(hexadecyloxy)propan-1-OL, key reactions would include the formation of the ether linkage and the introduction of the fluorine atom. Quantum chemical calculations could be used to:
Calculate activation energies: This helps in predicting the feasibility of a reaction step and identifying the rate-determining step.
Identify transition states: The geometry of the transition state provides insight into the mechanism of the reaction.
Evaluate the stability of intermediates: This helps in understanding the reaction pathway and potential side reactions.
For example, modeling the nucleophilic substitution reaction to introduce the fluoro group would involve calculating the energy profile for the approach of the fluoride (B91410) ion and the departure of the leaving group.
Predicting Regio- and Stereoselectivity: In cases where multiple reaction pathways are possible, computational modeling can predict the most likely outcome. For example, in reactions involving the glycerol backbone, modeling can help predict which hydroxyl group is most likely to react or the stereochemical outcome of a reaction at a chiral center.
A summary of computational methods and their applications is provided in Table 2.
| Computational Method | Application | Key Information Obtained |
| Molecular Mechanics (MM) | Conformational searching | Low-energy conformers, potential energy surfaces |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Electron density, HOMO/LUMO energies, reaction barriers |
| Molecular Dynamics (MD) | Intermolecular interactions and dynamics | Behavior in solution and membranes, aggregation properties |
Future Directions and Emerging Research Avenues for 3 Fluoro 2 Hexadecyloxy Propan 1 Ol
Development of Green Chemistry Approaches for its Synthesis
The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a molecule like 3-Fluoro-2-(hexadecyloxy)propan-1-ol, which combines a glycerol (B35011) backbone, a long alkyl ether chain, and a fluorine atom, green chemistry offers numerous opportunities to reduce environmental impact compared to traditional synthetic routes.
Future research is likely to focus on several key principles of green chemistry:
Use of Renewable Feedstocks: Glycerol, a primary byproduct of biodiesel production, is an abundant and renewable starting material. Research is ongoing to develop efficient pathways from glycerol to functionalized propanols, avoiding petrochemical-based precursors.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This includes catalytic ring-opening reactions of glycidyl (B131873) ethers, which can be derived from glycerol, with hexadecyl alcohol.
Benign Solvents and Reagents: There is a strong move away from hazardous organic solvents. Research into using fluorinated alcohols, such as hexafluoroisopropanol (HFIP), in two-phase systems with water has shown promise for certain organic reactions. rsc.org These systems can enhance reaction rates and simplify product recovery. rsc.org The unique hydrogen-bonding ability of fluorinated alcohols can also be used to promote reactions without the need for harsh catalysts. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Lipases are effective for esterification reactions, and recent discoveries of enzymes like glycerolprenylases from archaea demonstrate the potential for biocatalytic synthesis of ether lipids. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net Future work could involve engineering enzymes for the specific fluorination or etherification steps required to build the target molecule, potentially leading to a fully enzymatic, sustainable synthesis. the-innovation.orgnih.gov
| Green Chemistry Principle | Traditional Approach | Emerging Green Alternative | Potential Advantage |
|---|---|---|---|
| Starting Material | Petroleum-derived propylene (B89431) oxide or epichlorohydrin | Bio-renewable glycerol or glycidol (B123203) | Reduces fossil fuel dependence; utilizes waste stream. |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Fluoroalcohol-water systems, supercritical fluids | Lower toxicity, reduced waste, easier separation. rsc.org |
| Catalysis | Stoichiometric strong acids or bases | Enzymes (e.g., lipases, engineered transferases), organocatalysts | High selectivity, mild reaction conditions, biodegradability. researchgate.net |
| Fluorinating Agent | Harsh and hazardous reagents | Enzymatic fluorination or use of safer, modern electrophilic fluorinating reagents (e.g., Selectfluor) | Improved safety and selectivity. rsc.org |
Exploration of Novel Derivatization Strategies
The 3-Fluoro-2-(hexadecyloxy)propan-1-ol molecule possesses a primary alcohol functional group, which serves as a versatile handle for chemical modification. Creating derivatives can systematically alter the molecule's physicochemical properties, such as its solubility, thermal stability, and self-assembly behavior, thereby expanding its range of potential applications.
Future research in this area will likely concentrate on:
Esterification: The primary alcohol can be readily converted into a wide variety of esters. bellevuecollege.eduorganic-chemistry.org This could include esters of fatty acids to create double-tailed lipid analogues, or esters of drug molecules to form novel prodrugs. Fluorinated esters, in particular, are a class of compounds with unique properties. pdx.edudtic.mil
Etherification: Further etherification of the primary alcohol could yield double-tailed lipids with two long alkyl chains, potentially with different lengths or functionalities, creating asymmetric bolaamphiphiles.
Phosphorylation: Introducing a phosphate (B84403) group would transform the molecule into a phospholipid analogue. Fluorinated phospholipids (B1166683) are of significant interest for creating highly stable vesicles or liposomes for drug delivery and as ¹⁹F NMR probes to study biological membranes. avantiresearch.com
Polymerization: The alcohol group can act as an initiator for ring-opening polymerizations, allowing the molecule to be grafted onto a polymer backbone. This could be used to create amphiphilic block copolymers that self-assemble into complex nanostructures.
| Derivative Class | Reactant/Reaction Type | Potential Change in Property | Emerging Application Area |
|---|---|---|---|
| Esters | Carboxylic Acids (e.g., oleic acid, ibuprofen) | Modified hydrophobicity; introduction of biological activity. | Prodrugs, advanced lubricants, components for liquid crystals. |
| Phospholipids | Phosphorylation agents | Strongly amphiphilic; forms bilayers. | Stable liposomes for mRNA delivery, ¹⁹F NMR probes. avantiresearch.comnih.gov |
| Glycosides | Activated sugars | Increased water solubility; specific biological recognition. | Targeted drug delivery, cell surface engineering. |
| Polymer Conjugates | Poly(ethylene glycol) (PEG), polyesters | Creation of amphiphilic block copolymers; "stealth" properties. | Long-circulating nanoparticles, advanced biomaterials. |
Application in Supramolecular Chemistry and Self-Assembly
The amphiphilic nature of 3-Fluoro-2-(hexadecyloxy)propan-1-ol, combining a long hydrophobic alkyl chain with a polar, fluorinated headgroup, makes it a prime candidate for studies in supramolecular chemistry. The presence of fluorine is known to impart unique properties, including high hydrophobicity and lipophobicity, leading to fluorous-phase interactions that can drive self-assembly in distinct ways compared to non-fluorinated analogues. nih.gov
Emerging research directions include:
Formation of Novel Nanostructures: The balance between the hydrocarbon chain and the polar fluorinated head will dictate the geometry of self-assembled structures in aqueous media, such as micelles, vesicles (liposomes), or nanotubes. The partial fluorination may lead to unique mixed hydrocarbon-fluorocarbon interfaces within the aggregates. nih.govfu-berlin.de
Enhanced Stability of Assemblies: Fluorinated lipids are known to form more stable membranes and vesicles. avantiresearch.com This enhanced stability is crucial for applications like drug delivery, where nanoparticles must remain intact in the bloodstream. Research shows that even a small degree of fluorination in lipid nanoparticles (LNPs) can significantly improve mRNA delivery efficiency by promoting cellular uptake and endosomal escape. nih.govrsc.org
Self-Assembled Monolayers (SAMs): On surfaces, these molecules could form highly ordered and stable SAMs. Fluorinated SAMs are known for their exceptional chemical inertness and hydrophobicity, making them useful for creating non-stick, anti-biofouling, and low-friction surfaces. fu-berlin.denih.govcore.ac.uk The interplay between the fluorine atom and the hydroxyl group could allow for fine-tuning of surface wettability.
Stimuli-Responsive Systems: By incorporating other functional groups through derivatization, it may be possible to create self-assembling systems that respond to external stimuli such as pH, temperature, or light, allowing for controlled release of encapsulated cargo. nih.gov
| Property | Non-Fluorinated Analogue | Expected for 3-Fluoro-2-(hexadecyloxy)propan-1-ol | Reference/Rationale |
|---|---|---|---|
| Hydrophobicity | Standard lipid hydrophobicity | Enhanced hydrophobicity and lipophobicity ("fluorous" effect). | Fluorocarbons are more hydrophobic than hydrocarbons due to their larger size and poorer van der Waals interactions with water. nih.gov |
| Vesicle/LNP Stability | Standard stability | Increased stability and rigidity of the lipid assembly. | Fluorinated lipids form more stable emulsions and can enhance the efficiency of LNPs for mRNA delivery. avantiresearch.comnih.gov |
| Self-Assembled Monolayer Packing | Dense packing | Potentially less dense packing due to the larger volume of fluorine. | Fluorocarbons pack less densely on surfaces, which contributes to their hydrophobicity. nih.gov |
| Cellular Uptake | Standard endocytosis | Potentially enhanced cellular uptake and endosomal escape. | Fluorinated lipids have been shown to be more efficient molecular transporters into cells. nih.govnih.gov |
Advancements in Chiral Synthesis and Resolution Techniques for Related Compounds
The central carbon atom (C2) of the propanol (B110389) backbone in 3-Fluoro-2-(hexadecyloxy)propan-1-ol is a stereocenter. For most biological and pharmaceutical applications, controlling this stereochemistry is critical, as different enantiomers can have vastly different biological activities. Therefore, developing methods for the enantioselective synthesis of this compound is a key future direction.
Key research areas include:
Asymmetric Synthesis: Moving beyond racemic preparations, the focus is on developing catalytic asymmetric methods to produce a single enantiomer.
Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on palladium, rhodium, or copper) are powerful tools for asymmetric synthesis, including allylic alkylations and other C-C and C-O bond-forming reactions that can establish the chiral center. rsc.orgnih.govacs.orgacs.org
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful strategy for asymmetric fluorination and other transformations, avoiding the use of potentially toxic metals. nih.gov
Biocatalysis: As mentioned in the green chemistry section, enzymes offer unparalleled stereoselectivity. Ene reductases and other enzymes are being explored for the asymmetric synthesis of fluorinated compounds. the-innovation.org
Chiral Resolution: For cases where racemic synthesis is more practical, efficient methods for separating the enantiomers are needed. While classical resolution via diastereomeric salt crystallization is an option, modern techniques are being actively developed. wikipedia.org
Kinetic Resolution: This involves reacting the racemic mixture with a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing the other to be recovered in high enantiomeric purity.
Chiral Chromatography: The use of chromatography columns with a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. Derivatization of the alcohol to an ester can enhance separation. nih.gov
Stereoselective Fluorination: Directing the fluorine atom to a specific face of a prochiral precursor is a significant challenge. Recent advances in catalytic enantioselective fluorination provide a toolbox for creating C-F stereogenic centers with high control. rsc.orgnih.govacs.orgmdpi.com
| Technique | Description | Key Advantage | Example Catalyst/System |
|---|---|---|---|
| Asymmetric Transition-Metal Catalysis | A chiral metal-ligand complex catalyzes the reaction to favor one enantiomer. | High turnover numbers and broad substrate scope. | Chiral Pd/Norbornene or Cu/Ru complexes. acs.orgnih.gov |
| Asymmetric Organocatalysis | A small, chiral organic molecule (e.g., a proline derivative) catalyzes the reaction. | Metal-free, often milder conditions, mimics enzyme active sites. | Chiral primary or secondary amines for fluorination of aldehydes/ketones. nih.gov |
| Biocatalysis / Enzymatic Synthesis | An isolated enzyme or whole-cell system performs the selective transformation. | Extremely high enantioselectivity and mild, aqueous conditions. | Ene reductases, lipases for kinetic resolution, engineered synthases. the-innovation.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when asymmetric synthesis is not feasible. | Formation of diastereomeric esters with a chiral acid, followed by chromatography. wikipedia.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
